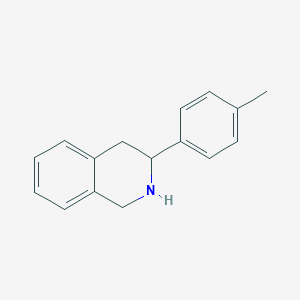

3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C16H17N/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)11-17-16/h2-9,16-17H,10-11H2,1H3 |

InChI Key |

MVIDRUVEIIJUFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=CC=CC=C3CN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 1,2,3,4 Tetrahydroisoquinoline Core and Its Substituted Derivatives

Classical and Contemporary Approaches to Tetrahydroisoquinoline Scaffold Construction

The construction of the tetrahydroisoquinoline framework has been a subject of intense research for over a century, leading to the development of several powerful synthetic methods. These range from classical name reactions that have been refined over decades to modern photochemical and de novo strategies that offer access to novel structural diversity.

Pictet-Spengler Cyclization and Its Modern Variants

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines. organicreactions.orgthermofisher.com This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system. wikipedia.org For the synthesis of 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline, a suitable phenethylamine (B48288) derivative would be reacted with p-tolualdehyde.

The classical conditions for the Pictet-Spengler reaction often require strong acids and high temperatures. wikipedia.org However, modern variants have been developed to improve yields, expand the substrate scope, and introduce stereocontrol. These advancements include the use of milder acid catalysts, such as Brønsted or Lewis acids, and conducting the reaction in aprotic media, which can sometimes lead to superior yields without the need for acid catalysis. wikipedia.org Asymmetric Pictet-Spengler reactions have also been extensively developed, employing chiral auxiliaries, catalysts, or substrates to achieve high levels of stereoselectivity. wikipedia.orgacs.org

Table 1: Overview of Pictet-Spengler Reaction Variants

| Variant | Key Features | Catalyst/Conditions | Application |

|---|---|---|---|

| Classical | Strong acid catalysis, high temperatures. wikipedia.org | HCl, H₂SO₄, refluxing solvents. wikipedia.org | Synthesis of a wide range of THIQs. |

| Mild Conditions | Use of milder acids, aprotic solvents. wikipedia.org | TFA, Lewis acids (e.g., Sc(OTf)₃), CH₂Cl₂, CH₃CN. | Improved yields and functional group tolerance. |

| Asymmetric | Enantioselective or diastereoselective synthesis. wikipedia.orgacs.org | Chiral Brønsted acids, chiral auxiliaries on the amine or aldehyde. wikipedia.orgacs.org | Synthesis of optically active THIQs. |

Bischler-Napieralski Reaction and Subsequent Reduction Strategies

The Bischler-Napieralski reaction is another classical and widely used method for the synthesis of the isoquinoline (B145761) core. organicreactions.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a strong Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgwikipedia.org This intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). nih.gov To synthesize this compound via this route, a β-phenylethylamine would first be acylated with a derivative of p-tolylacetic acid, followed by cyclization and reduction.

The reduction of the 3,4-dihydroisoquinoline intermediate is a crucial step and can be achieved through various methods. Catalytic hydrogenation over platinum or palladium catalysts is a common approach. Alternatively, hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also effective. nih.gov The choice of reducing agent can influence the stereochemical outcome when a chiral center is present at the C1 position. Asymmetric reduction strategies have been developed to control the stereochemistry of this reduction, providing enantiomerically enriched tetrahydroisoquinolines. nih.govmdpi.com

Table 2: Common Reduction Strategies for 3,4-Dihydroisoquinolines

| Reduction Method | Reagent | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Generally provides high yields; can be stereoselective depending on catalyst and substrate. |

| Hydride Reduction | NaBH₄, LiAlH₄ | Readily available and easy to handle; NaBH₄ is milder than LiAlH₄. |

| Asymmetric Reduction | Chiral catalysts (e.g., Ru-BINAP), chiral reducing agents. mdpi.com | Provides access to enantiomerically pure or enriched tetrahydroisoquinolines. nih.govmdpi.com |

Photoinduced Cycloaddition Reactions for Diverse Tetrahydroisoquinoline Scaffolds

Emerging from the field of photochemistry, photoinduced cycloaddition reactions offer a modern and powerful approach to construct diverse tetrahydroisoquinoline scaffolds, often with access to substitution patterns that are difficult to achieve through classical methods. These reactions leverage the reactivity of electronically excited states to forge new carbon-carbon and carbon-heteroatom bonds.

One notable example is the [4+2] cycloaddition between photochemically generated o-quinodimethanes and imines. This strategy allows for the rapid assembly of the tetrahydroisoquinoline core under mild conditions. The reaction is initiated by the photoenolization of o-methyl-substituted aromatic aldehydes or ketones, which then react with a suitable imine to afford the desired heterocyclic product. This method is particularly attractive for its ability to tolerate a wide range of functional groups and for its potential to be rendered asymmetric through the use of chiral catalysts or auxiliaries.

De Novo Synthetic Routes to Functionalized Tetrahydroisoquinolines

De novo synthetic routes refer to strategies that construct the tetrahydroisoquinoline ring system from acyclic precursors, offering a high degree of flexibility in the introduction of substituents at various positions of the heterocyclic core. These methods are particularly valuable for accessing highly functionalized and structurally complex tetrahydroisoquinolines that may not be readily available through classical approaches.

One such strategy involves the multicomponent reaction of an aromatic aldehyde, an amine, and a suitable C2-synthon. These reactions, often catalyzed by transition metals or Lewis acids, allow for the one-pot assembly of the tetrahydroisoquinoline skeleton with the concomitant formation of multiple bonds. The convergence and atom economy of these multicomponent approaches make them highly attractive for the generation of chemical libraries for drug discovery. Another innovative de novo approach involves the ring-closing metathesis of appropriately designed diene-containing amine precursors, providing a versatile entry to a wide range of substituted tetrahydroisoquinolines.

Stereoselective Synthesis of Tetrahydroisoquinoline Analogues

The biological activity of tetrahydroisoquinoline derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the absolute and relative configuration of stereocenters within the THIQ framework is of paramount importance.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established and reliable strategy for achieving high levels of stereocontrol in the synthesis of tetrahydroisoquinolines. researchgate.net A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to afford the desired enantiomerically enriched product.

A prominent example is the use of Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, in the synthesis of chiral amines and their derivatives. researchgate.net In the context of tetrahydroisoquinoline synthesis, a chiral sulfinamide can be condensed with a suitable ketone or aldehyde to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile to this imine proceeds with high diastereoselectivity, controlled by the stereodirecting influence of the bulky tert-butylsulfinyl group. After the key bond-forming step, the chiral auxiliary can be readily cleaved under mild acidic conditions to reveal the chiral primary amine, which can then be further elaborated to the target tetrahydroisoquinoline. This methodology has been successfully applied to the asymmetric synthesis of various 1-substituted and 1,3-disubstituted tetrahydroisoquinoline alkaloids. researchgate.net

Asymmetric Catalytic Hydrogenation and Related Methods

The synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinolines (THIQs) is of paramount importance due to their prevalence in biologically active natural products and pharmaceuticals. Asymmetric catalytic hydrogenation and transfer hydrogenation of prochiral precursors like 3,4-dihydroisoquinolines (DHIQs) and isoquinolinium salts represent one of the most direct and atom-economical approaches to establishing chirality in the THIQ scaffold. organic-chemistry.orgmdpi.com

Transition metal complexes, particularly those based on rhodium (Rh), ruthenium (Ru), and iridium (Ir), are central to these transformations. mdpi.com These catalysts, when paired with chiral ligands, can achieve high levels of enantioselectivity.

Rhodium-Catalyzed Hydrogenation: Rhodium complexes have been effectively used in the asymmetric hydrogenation of various substrates. For instance, the combination of a rhodium catalyst with a thiourea-phosphine ligand, activated by a strong Brønsted acid like HCl, has been shown to facilitate the hydrogenation of isoquinolines with high reactivity and enantioselectivity. mdpi.com Rhodium is also effective in the transfer hydrogenation of DHIQs, using hydrogen sources such as formic acid/triethylamine (HCOOH/Et₃N), to produce chiral THIQs with excellent yields and enantiomeric excesses (ee). mdpi.com

Ruthenium-Catalyzed Hydrogenation: Ruthenium catalysts, especially those paired with diphosphine ligands like BINAP, are well-established for the enantioselective hydrogenation of enamides, which can be precursors to THIQs. mdpi.com Furthermore, Ru-based catalysts are prominent in asymmetric transfer hydrogenation (ATH) reactions. Arene/Ru/TsDPEN complexes, for example, effectively catalyze the ATH of 1-aryl substituted DHIQs, yielding the corresponding THIQs with high enantiopurity. organic-chemistry.org

Iridium-Catalyzed Hydrogenation: Iridium catalysts are highly effective for the asymmetric hydrogenation of N-heteroaromatics. mdpi.com A significant strategy involves the activation of the isoquinoline substrate, for example, by converting it into an isoquinolinium salt. These activated substrates can then be hydrogenated with high enantioselectivity. For instance, iridium-catalyzed hydrogenation of isoquinolinium salts in the presence of chiral ligands like binaphane-derived JosiPhos can produce 3-substituted THIQs with excellent results. mdpi.com

The table below summarizes the performance of various catalytic systems in the asymmetric synthesis of chiral THIQs.

| Catalyst System | Substrate Type | Hydrogen Source | Product Type | Max. Enantiomeric Excess (ee) |

| Rhodium/Diamine | DHIQs | HCOOH/Et₃N | 1-Substituted THIQs | 99% |

| Ruthenium/TsDPEN | 1-Aryl DHIQs | HCOOH/Et₃N | 1-Aryl THIQs | High |

| Iridium/JosiPhos | Isoquinolinium Salts | H₂ | 3-Substituted THIQs | Excellent |

| Rhodium/Thiourea-Phosphine | Isoquinolines | H₂ | THIQs | High |

This table presents a summary of representative results from various studies.

Synthetic Strategies for Introducing Aryl Substituents, with Emphasis on p-Tolyl Moieties at the 3-Position

Introducing substituents at the C-3 position of the 1,2,3,4-tetrahydroisoquinoline core is a synthetic challenge that has been addressed through various de novo ring construction strategies, as direct C-H functionalization at this position is difficult. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, while traditionally used for C-1 substitution, can be adapted for the synthesis of 3-substituted THIQs. organic-chemistry.org

A particularly effective modern approach involves the intramolecular Friedel-Crafts cyclization of suitably designed precursors. One such method begins with N,N-dibenzyl-α-aminols. These starting materials can be converted in situ to tosylate intermediates, which then undergo an acid-catalyzed intramolecular Friedel-Crafts reaction. The cyclization occurs between one of the N-benzyl groups and the carbon atom bearing the tosylate, effectively constructing the THIQ ring. The substituent present on the starting α-aminol ultimately resides at the C-3 position of the final tetrahydroisoquinoline product. This method provides a direct and efficient route to 3-substituted THIQs. organic-chemistry.org

Another powerful strategy for constructing 3-aryl-THIQs involves a multi-step sequence that culminates in a Pictet-Spengler cyclization. This approach starts with the asymmetric synthesis of α-alkylarylacetic acids, which are then converted into chiral 1,2-diarylethylamine precursors through a sequence involving Friedel-Crafts acylation and stereocontrolled reductive amination. The final step is a Pictet-Spengler reaction with formaldehyde (B43269), which cyclizes the diarylethylamine to form a 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinoline with high enantioselectivity. acs.orgacs.org While this method also installs substituents at the C-4 position, it is a robust strategy for accessing C-3 arylated THIQ scaffolds.

Based on the general methodologies for synthesizing 3-aryl substituted THIQs, several potential pathways can be proposed for the specific synthesis of this compound.

Pathway 1: Intramolecular Friedel-Crafts Cyclization

A promising and direct route utilizes the intramolecular Friedel-Crafts cyclization of an N,N-dibenzyl-α-aminol precursor. organic-chemistry.org This pathway would proceed as follows:

Preparation of the α-Amino Aldehyde: The synthesis would commence with p-tolylacetaldehyde. This aldehyde would be subjected to an α-amination reaction to introduce a dibenzylamino group, yielding 2-(dibenzylamino)-2-(p-tolyl)acetaldehyde.

Reduction to the α-Aminol: The resulting amino aldehyde is then reduced, for example with sodium borohydride, to the corresponding N,N-dibenzyl-α-aminol: 1-(dibenzylamino)-2-(p-tolyl)ethan-1-ol.

Cyclization: This amino alcohol is then treated with an acid catalyst (e.g., trifluoroacetic acid) and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to generate a tosylate intermediate in situ. This intermediate undergoes an immediate intramolecular Friedel-Crafts cyclization, where one of the N-benzyl groups acts as the arene nucleophile, to form the N-benzyl-3-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline ring system.

Debenzylation: The final step involves the removal of the N-benzyl protecting group, typically via catalytic hydrogenation (e.g., using H₂ and Pd/C), to yield the target compound, this compound.

Pathway 2: Adaptation of the Pictet-Spengler Approach

A second potential pathway can be adapted from the asymmetric synthesis of 4-alkyl-3-aryl-THIQs. acs.orgacs.org This would involve creating a precursor where the p-tolyl group is already in place.

Precursor Synthesis: The synthesis would start from p-tolylacetic acid. This would be converted to a chiral amide (e.g., using (S,S)-(+)-pseudoephedrine as a chiral auxiliary) and then alkylated to set the stereochemistry.

Formation of a Deoxybenzoin (B349326) Analog: The resulting chiral acid derivative would be converted via hydrolysis and a Friedel-Crafts acylation with benzene (B151609) into a chiral deoxybenzoin analog, specifically 2-phenyl-1-(p-tolyl)ethan-1-one, with a specific stereocenter at the C-2 position.

Reductive Amination and Cyclization: This ketone would undergo a stereocontrolled reductive amination to form the corresponding 1,2-diarylethylamine. Subsequent Pictet-Spengler cyclization with formaldehyde would yield N-methyl-4-phenyl-3-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline.

Modification and Deprotection: To obtain the target compound without a C-4 substituent, the initial Friedel-Crafts acylation step would need to be modified. If the Pictet-Spengler cyclization is performed on a 2-(p-tolyl)phenethylamine derivative (prepared from a suitable precursor), it would lead to a 1-(p-tolyl) substituted THIQ, not the desired 3-substituted isomer. Therefore, the intramolecular Friedel-Crafts approach (Pathway 1) remains the more direct and plausible strategy for the synthesis of this compound.

Structure Activity Relationship Sar Studies of Substituted Tetrahydroisoquinolines with Focus on Aryl Modifications

General Principles of SAR in Tetrahydroisoquinoline Chemistry

Key structural features that influence the activity of THIQ derivatives include:

Substitution pattern on the benzo ring: The presence of electron-donating or electron-withdrawing groups at positions C-5, C-6, C-7, and C-8 can significantly modulate activity.

Substitution on the nitrogen atom (N-2): The nature of the substituent at the N-2 position can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its binding to target receptors.

Substitution on the carbon atoms of the heterocyclic ring (C-1, C-3, and C-4): Substituents at these positions can introduce steric bulk, alter the conformation of the ring, and provide additional points of interaction with biological targets.

Stereochemistry: The stereochemistry at chiral centers, particularly at C-1 and C-3, is often a critical determinant of biological activity, with different enantiomers exhibiting distinct pharmacological profiles.

Positional and Stereochemical Impact of Substituents on Biological Activities

The specific placement and three-dimensional arrangement of substituents on the tetrahydroisoquinoline core have a profound impact on the biological activity of these compounds.

Substituents on the aromatic ring of the tetrahydroisoquinoline nucleus play a pivotal role in modulating the pharmacological properties of the molecule. The electronic nature and position of these substituents can influence the compound's affinity and selectivity for various biological targets.

Methoxy (B1213986) Groups: Methoxy substituents, particularly at the C-6 and C-7 positions, are common in many biologically active tetrahydroisoquinolines. These electron-donating groups can enhance the electron density of the aromatic ring, potentially influencing interactions with target proteins.

Halogen Groups: Halogen atoms, such as chlorine and fluorine, are often introduced to modulate the lipophilicity and electronic properties of the molecule. Their electron-withdrawing nature can alter the pKa of the nitrogen atom and influence binding affinity.

Nitro Groups: The strongly electron-withdrawing nitro group can significantly impact the electronic distribution within the molecule. Its presence can lead to altered binding modes and biological activities.

| Substituent | General Effect on Biological Activity |

| Methoxy (e.g., at C-6, C-7) | Often associated with a wide range of activities, including antimicrobial and anticancer effects. |

| Halogen (e.g., Cl, F) | Can enhance lipophilicity and cell permeability, potentially increasing potency. |

| Nitro (e.g., NO2) | Strong electron-withdrawing effects can significantly alter receptor interactions. |

The substituent on the nitrogen atom (N-2) of the tetrahydroisoquinoline ring is a key determinant of biological activity. This position is often modified to fine-tune the pharmacological profile of a lead compound. The size, shape, and electronic properties of the N-substituent can influence the molecule's ability to fit into a binding pocket and interact with specific amino acid residues. For instance, in some series of compounds, a phenyl group on an amide nitrogen at N-2 has been found to be the most preferred substituent for potency, with aliphatic or other aromatic systems failing to improve activity. nih.gov

Substitutions at the C-1, C-3, and C-4 positions of the tetrahydroisoquinoline ring introduce steric and electronic variations that can profoundly affect biological activity.

C-1 Substitution: The C-1 position is a frequent site of substitution, and the nature of the substituent at this position can dramatically influence the pharmacological profile. Aryl groups at C-1 are common in compounds targeting various receptors. The stereochemistry at C-1 is often crucial for activity.

C-3 Substitution: Substitution at the C-3 position is less common than at C-1 but can also lead to potent biological activity. The introduction of small alkyl groups, such as a methyl group, at C-3 has been shown to enhance the antiproliferative activity of some tetrahydroisoquinoline derivatives. nih.gov The steric bulk and electronic nature of the C-3 substituent can influence the conformation of the heterocyclic ring and its interaction with target proteins.

C-4 Substitution: Modifications at the C-4 position are also explored to modulate the activity of tetrahydroisoquinoline derivatives. The introduction of substituents at this position can alter the molecule's shape and lipophilicity.

Structure-Activity Relationship Insights Pertaining to Aryl Substituted Tetrahydroisoquinolines, Including p-Tolyl Analogues

The introduction of an aryl group at various positions on the tetrahydroisoquinoline scaffold can lead to a diverse range of biological activities. The nature and substitution pattern of this aryl ring are critical for determining the compound's potency and selectivity.

The position of the aryl substituent on the tetrahydroisoquinoline core is a key factor in determining its pharmacological effects.

C-1 Aryl Substitution: 1-Aryl-tetrahydroisoquinolines are a well-studied class of compounds with a broad spectrum of biological activities. The substituent on the C-1 aryl ring can significantly influence potency.

N-Aryl Substitution: N-Aryl tetrahydroisoquinolines have also been extensively investigated. In certain classes of compounds, electron-donating groups at the para position of the N-aryl ring are generally preferred for enhanced activity. nih.gov

C-3 Aryl Substitution: While less explored than C-1 aryl substitution, the presence of an aryl group at the C-3 position can also confer significant biological activity. The substitution pattern on the C-3 aryl ring is expected to play a crucial role in target interaction. For a p-tolyl group at the C-3 position, the para-methyl group introduces a small, lipophilic, and electron-donating substituent. Based on general SAR principles observed in related series, this para-methyl group could potentially enhance binding to a hydrophobic pocket within a target protein. In studies of 3-arylisoquinolinones, a related class of compounds, it was found that para-substituted analogues were significantly less active than their meta-substituted counterparts, highlighting the critical importance of substituent position on the aryl ring. nih.gov This suggests that the precise positioning of the methyl group in the p-tolyl substituent at C-3 would be a key determinant of its biological activity.

| Aryl Substituent Position | General SAR Observations | Potential Implication for a p-Tolyl Group |

| C-1 | Stereochemistry is often critical. Substituents on the aryl ring modulate activity. | The para-methyl group could influence binding through hydrophobic interactions. |

| N-2 (as N-aryl) | Electron-donating groups at the para position can be favorable. nih.gov | The electron-donating nature of the methyl group in the p-tolyl substituent may be beneficial for activity. |

| C-3 | Less common, but substitution can lead to potent compounds. Positional isomers on the aryl ring can have vastly different activities. nih.gov | The para-position of the methyl group would dictate a specific orientation in a binding site, which could be either favorable or detrimental compared to ortho or meta positions. |

This table presents generalized trends and potential implications, as specific data for 3-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline is limited in the reviewed literature.

Hypothesized SAR for this compound Based on Related Analogues

The biological activity of tetrahydroisoquinoline derivatives is significantly influenced by the nature and position of substituents on the core structure. For 3-aryl-tetrahydroisoquinolines, the substituent on the aryl ring at the C-3 position plays a critical role in modulating potency and selectivity for various biological targets.

Based on studies of related 3-aryl-THIQ analogues, a hypothesized Structure-Activity Relationship (SAR) for this compound can be formulated. The presence of an aryl group at the C-3 position is often crucial for activity, providing a key hydrophobic interaction within the target's binding pocket. nih.govnih.gov

The para-tolyl group in this compound is of particular interest. The methyl group at the para position of the phenyl ring introduces specific steric and electronic properties. Research on similar structures, such as PDE4 inhibitors, has shown that substitutions on the phenyl ring can significantly enhance inhibitory activity. For instance, the attachment of a methoxy (CH₃O) or trifluoromethoxy (CF₃O) group at the para-position was found to be beneficial for PDE4B inhibition. nih.gov This suggests that a small, electron-donating group like the methyl group in the p-tolyl substituent could be favorable for binding affinity.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets at a molecular level. These methods are instrumental in understanding SAR, optimizing lead compounds, and designing new, more potent molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, enabling the characterization of the binding mode and affinity. mdpi.comresearchgate.netnih.govresearchgate.netrutgers.edu For tetrahydroisoquinoline derivatives, docking studies have been successfully employed to elucidate their interactions with various targets, including enzymes and receptors. tandfonline.comtandfonline.comnih.govrasayanjournal.co.in

In a typical docking simulation for a 3-aryl-THIQ analogue, the compound is placed into the binding site of a target protein, and its conformational flexibility is explored to find the most stable binding pose. The binding affinity is estimated using a scoring function, which calculates the free energy of binding.

Studies on related THIQ compounds have revealed key interactions that contribute to binding. For example, docking analyses of THIQ-based HIV-1 Reverse Transcriptase inhibitors showed that the 6,7-dimethoxy groups on the THIQ core form hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. nih.gov For this compound, it is hypothesized that the p-tolyl group would occupy a hydrophobic pocket in its target's active site, while the nitrogen atom of the THIQ core could act as a hydrogen bond acceptor or participate in ionic interactions. The precise interactions would depend on the specific topology and amino acid composition of the target binding site.

Table 1: Representative Molecular Docking Results for Tetrahydroisoquinoline Analogues

| Compound Class | Target Protein | Key Interacting Residues (Hypothesized) | Predicted Binding Affinity (Example Range) |

|---|---|---|---|

| 3-Aryl-THIQs | Kinase | Hydrophobic pocket residues, H-bond with backbone | -7 to -10 kcal/mol |

| N-Substituted THIQs | GPCR | Aspartic acid (ionic), Phenylalanine (π-π) | -8 to -11 kcal/mol |

This table is illustrative and based on findings from various studies on THIQ derivatives.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.comresearchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of key interactions predicted by docking. tandfonline.comnih.gov

For a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would start with the best-docked pose of the ligand in the receptor's binding site, solvated in a water box with ions to mimic physiological conditions.

Analysis of the MD trajectory can reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can determine if the ligand remains stably bound in the predicted pose.

Interaction Persistence: The persistence of specific hydrogen bonds or hydrophobic contacts identified in docking can be monitored throughout the simulation.

Conformational Changes: MD can show how the protein and ligand adapt to each other upon binding, revealing induced-fit mechanisms that are not apparent from static docking.

Several studies on THIQ derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex and validate docking results. tandfonline.com These simulations provide a more realistic understanding of the binding event and increase confidence in the predicted binding mode.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational strategies used to identify the essential structural features required for biological activity and to build predictive models. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. For a series of active THIQ analogues, a pharmacophore model might include features such as:

A hydrophobic/aromatic center (representing the aryl group).

A hydrogen bond acceptor (the nitrogen atom).

Additional hydrophobic regions corresponding to other substituents.

A 3D pharmacophore model for anticonvulsant 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives was successfully generated, consisting of two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. nih.gov Such models serve as 3D search queries to screen large compound libraries for new potential hits with similar activity profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edu In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D molecular fields (e.g., steric, electrostatic) are correlated with activity. mdpi.comnih.gov

For a series of 3-aryl-THIQ derivatives, a QSAR model could quantify how changes in the properties of the aryl substituent (e.g., its size, electronics, hydrophobicity) affect biological potency. The resulting models, if statistically robust, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. Successful 3D-QSAR models have been developed for various classes of compounds, including tetrahydroquinoline derivatives, yielding good statistical and predictive properties. mdpi.com

Target Oriented Biological Evaluation of Tetrahydroisoquinoline Derivatives in Vitro Studies

Anticancer Potential

The fight against cancer, a leading cause of global mortality, continuously demands the development of novel and effective therapeutic agents. tandfonline.com The complex nature of tumors and the emergence of drug resistance necessitate the exploration of new chemical entities. tandfonline.com Tetrahydroisoquinoline derivatives have emerged as a promising class of compounds with significant potential in anticancer drug design. tandfonline.comnih.gov

Inhibition of Cancer Cell Growth in Diverse Cell Lines (e.g., Glioma, Murine Leukemia)

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) framework have demonstrated notable cytotoxic effects against a variety of cancer cell lines. nih.gov For instance, certain novel analogs have been specifically investigated for their antiglioma activity. Gliomas represent the most prevalent and aggressive form of primary brain tumors. bohrium.com

In one study, a series of novel tetrahydroisoquinoline (THI) analogs were designed and synthesized to evaluate their antiglioma properties. The research identified that 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated significant potency and selectivity against C6 rat glioma cells when compared to cultured rat astrocytes. bohrium.com Further investigation into the stereochemistry of this compound revealed that the (+) isomer was the more active enantiomer, highlighting the influence of stereochemical factors on the observed antiglioma profile. bohrium.com

The table below summarizes the in vitro antiglioma activity of a lead tetrahydroisoquinoline derivative and its more potent analog.

| Compound | C6 Rat Glioma EC50 (µM) | Cultured Rat Astrocytes EC50 (µM) | Selectivity Index |

| EDL-155 (Lead Molecule) | 1.5 | 27.4 | 18.3 |

| Compound 25 | 0.63 | 10.85 | 17.2 |

| Data sourced from: Synthesis and evaluation of new 1,2,3,4-tetrahydroisoquinoline analogs as antiglioma agents. bohrium.com |

Furthermore, the anticancer activity of tetrahydroisoquinoline derivatives extends to other cancer types. Studies have shown that certain chalcone (B49325) derivatives incorporating a tetrahydro- nih.govscilit.comnih.govtriazolo[3,4-a]isoquinoline core exhibit antiproliferative effects against mouse and human breast cancer cell lines. researchgate.netnih.gov

Investigation of Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. researchgate.netnih.gov Research into tetrahydroisoquinoline derivatives has revealed their capability to influence these cellular processes.

For example, novel chalcone derivatives containing a tetrahydro- nih.govscilit.comnih.govtriazolo[3,4-a]isoquinoline moiety have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. researchgate.netnih.gov Flow cytometry analysis demonstrated that these compounds can cause cell growth arrest, thereby inhibiting cell cycle progression. researchgate.net Furthermore, these derivatives were found to increase the ratio of Bax/Bcl2 mRNA and enhance the activity of caspases 3/7, which are key mediators of apoptosis. researchgate.netnih.gov

In a study on human oral squamous cell carcinoma cell lines, a 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (B1245722) derivative was observed to induce autophagy, another form of programmed cell death, as evidenced by the formation of acidic organelles. nih.gov This suggests that the mode of cell death induction by tetrahydroisoquinoline derivatives can be cell-type specific. nih.gov

The table below details the effects of specific tetrahydro- nih.govscilit.comnih.govtriazolo[3,4-a]isoquinoline chalcone derivatives on apoptosis in breast cancer cells.

| Compound | Effect on Cell Cycle | Key Apoptotic Events |

| Chalcone Methoxy (B1213986) Derivatives | Induce cell cycle arrest | Increased Bax/Bcl2 mRNA ratio, Increased caspase 3/7 activity |

| Data sourced from: Novel Tetrahydro- nih.govscilit.comnih.govtriazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis. researchgate.netnih.gov |

Modulation of Specific Cancer Targets (e.g., KRas protein)

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a significant driver in several types of cancer, and for a long time, it was considered an "undruggable" target. nih.gov However, recent advancements have led to the development of inhibitors that target specific KRAS mutations. nih.gov

In the context of tetrahydroisoquinolines, research has demonstrated that certain derivatives can act as inhibitors of the KRas protein. A study focused on the synthesis of tetrahydroisoquinoline derivatives and their evaluation against various colon cancer cell lines found that these compounds exhibited strong KRas inhibition. nih.gov Specifically, a derivative bearing a chloro group at the 4-position of the phenyl ring showed significant KRas inhibition across all tested colon cancer cell lines. nih.gov

The inhibitory activity of these compounds was further supported by molecular docking studies, which indicated hydrogen bonding interactions between the carbonyl oxygen atoms of the tetrahydroisoquinoline derivatives and the THR 74 amino acid residue of the KRas protein. nih.gov

Neurobiological Activity and Central Nervous System Applications

Beyond their anticancer potential, tetrahydroisoquinoline derivatives have been investigated for their effects on the central nervous system, with potential applications in the treatment of neurodegenerative diseases. nih.govnih.gov

Neuroprotection Studies

Neuroprotection refers to the preservation of neuronal structure and function. Several studies have highlighted the neuroprotective properties of certain tetrahydroisoquinoline compounds. nih.govmdpi.com For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exhibit neuroprotective effects. nih.gov

The neuroprotective mechanism of 1MeTIQ is believed to be multifaceted, involving the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. nih.gov This compound was found to prevent glutamate-induced cell death and calcium influx in granular cell cultures. nih.gov This action is partly attributed to its ability to antagonize the glutamatergic system, a key player in neuronal excitability and toxicity. nih.gov

Anti-Alzheimer's and Cognition-Related Investigations

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. mdpi.com A primary therapeutic strategy for AD involves enhancing cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com

Tetrahydroisoquinoline derivatives have shown promise as inhibitors of these cholinesterases. nih.gov A study involving the synthesis of C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated their inhibitory potency against both AChE and BuChE. nih.gov The introduction of a substituent at the C-1 position of the N-aryl-1,2,3,4-tetrahydroisoquinoline core was found to be crucial for its inhibitory activity. nih.gov

Furthermore, some tetrahydroisoquinoline-based natural products, such as Dauricine, have been shown to exert potent anti-inflammatory and neuroprotective effects by mitigating both amyloidogenic and tau pathologies, which are hallmarks of Alzheimer's disease. nih.gov

The table below presents data on the cholinesterase inhibitory activity of select N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives.

| Compound | R¹ Substituent | AChE Inhibition (%) at 10 µM | BuChE Inhibition (%) at 10 µM |

| 1a | H | Not specified as inhibitory | Not specified as inhibitory |

| 3c | Specific C-1 substituent | Potent Inhibition | Potent Inhibition |

| 3i | Specific C-1 substituent | Potent Inhibition | Potent Inhibition |

| Data adapted from: Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. nih.gov |

Potential in Drug Addiction Research (e.g., Cocaine Place Preference Attenuation)

The conditioned place preference (CPP) paradigm is a widely utilized behavioral model to assess the rewarding and aversive effects of drugs of abuse, including cocaine. This model is crucial in addiction research for screening potential therapeutic agents that may attenuate the rewarding properties of addictive substances. While the rewarding effects of cocaine are well-documented and have been shown to induce significant place preference in animal models, there is currently no specific published research that has investigated the direct effects of 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline on cocaine-induced conditioned place preference. Further investigation is required to determine if this specific compound can modulate the neural pathways associated with cocaine reward and addiction.

Anti-infective Applications

The tetrahydroisoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of pharmacological activities, including anti-infective properties. koreascience.kr

Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective treatments. The tetrahydroisoquinoline scaffold has been explored for its potential against Mycobacterium tuberculosis. Research has been conducted on various substituted tetrahydroisoquinolines, demonstrating their promise as antitubercular agents. bohrium.com Structure-activity relationship (SAR) studies on different series of tetrahydroisoquinoline analogs have been performed to identify key structural features for anti-TB activity. nih.gov Despite these broader explorations, specific in vitro data on the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis strains has not been reported.

The antiviral potential of tetrahydroisoquinoline derivatives has been an area of active investigation. Studies have shown that certain synthetic tetrahydroisoquinoline alkaloids possess anti-HIV activity. semanticscholar.org More recently, novel tetrahydroisoquinoline-based compounds have been synthesized and shown to inhibit SARS-CoV-2 infection in vitro. nih.govnih.gov These findings highlight the potential of the tetrahydroisoquinoline scaffold in the development of antiviral therapeutics. However, specific in vitro studies detailing the efficacy of this compound against HIV or other viruses are not currently available.

The structural diversity of tetrahydroisoquinoline derivatives has also led to their evaluation against various parasitic organisms. For example, some C3/C1-substituted tetrahydroisoquinolines have been investigated for their potential as antiparasitic agents. nih.govmdpi.comsunyempire.edu Research on 1-aryl-1,2,3,4-tetrahydroisoquinolines has also shown promise for antimalarial activity. nih.govnih.gov While these studies indicate the potential of the broader class of compounds, there is no specific published data on the in vitro antiparasitic activity of this compound against parasites such as Trypanosoma or various helminths.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of tetrahydroisoquinoline derivatives have been reported in several studies. nih.govscilit.comnih.gov The core structure is present in molecules that have been investigated for their ability to modulate inflammatory pathways. For instance, certain synthetic tetrahydroisoquinoline alkaloids have demonstrated anti-inflammatory effects in both in vivo and in vitro models. researchgate.net These studies often involve assessing the inhibition of inflammatory mediators in cell-based assays. However, specific in vitro data on the anti-inflammatory and immunomodulatory effects of this compound, such as its impact on cytokine production or enzyme activity in immune cells, is not available in the current scientific literature.

The existing body of research on THIQ derivatives reveals a wide array of potential therapeutic applications, with various analogues exhibiting significant in-vitro activities. These include, but are not limited to, antitumor, antimicrobial, antifungal, and neuroprotective properties. Investigations have explored how different substituents on the THIQ core influence the biological activity, yet specific data for the 3-(p-Tolyl) derivative remains elusive.

Therefore, a detailed article on the "" with a specific focus on this compound, as requested, cannot be generated at this time due to the absence of published research findings for this particular compound. Further experimental studies would be required to elucidate the specific biological activities of this compound.

Challenges, Future Directions, and Unexplored Avenues for 3 P Tolyl 1,2,3,4 Tetrahydroisoquinoline Research

Addressing Selectivity and Specificity in Biological Targeting

A primary challenge in the development of 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline and its analogs as therapeutic agents lies in achieving high selectivity and specificity for their biological targets. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a versatile scaffold that can interact with a wide range of biological targets, which can lead to off-target effects. rsc.orgnuph.edu.ua

Future research must focus on strategies to enhance the selectivity of these compounds. This can be achieved by modifying the substituents on both the tetrahydroisoquinoline core and the p-tolyl group. For instance, the introduction of specific functional groups can foster more precise interactions with the target protein, minimizing engagement with unintended proteins. Structure-activity relationship (SAR) studies are vital in this context to understand how different functional groups influence biological activity and selectivity. nuph.edu.uaresearchgate.net The exploration of different isomers and the introduction of chiral centers could also lead to more specific binding interactions.

Development of Novel and Efficient Synthetic Strategies for C-3 Substituted Analogues

While established methods for the synthesis of tetrahydroisoquinolines exist, the development of novel and more efficient synthetic strategies for C-3 substituted analogues, including this compound, remains a key area of research. Traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions are widely used but can have limitations in terms of substrate scope and reaction conditions. rsc.orgnih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. rsc.orgnih.gov | Well-established, provides direct access to the THIQ core. |

| Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamide using a dehydrating agent. rsc.orgnih.gov | Useful for the synthesis of 3,4-dihydroisoquinolines, which can be reduced to THIQs. rsc.org |

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single step to form a complex product. rsc.orgnih.gov | High atom economy, operational simplicity, and rapid generation of molecular diversity. rsc.org |

| Domino Reactions | A sequence of intramolecular reactions that occur under the same reaction conditions. rsc.org | Increased efficiency and complexity generation in a single step. |

| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a chiral molecule. nih.gov | Access to enantiomerically pure compounds with potentially improved therapeutic profiles. |

Advanced Computational Modeling for Rational Design and Optimization

Advanced computational modeling is poised to play an increasingly important role in the rational design and optimization of this compound analogues. Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can provide valuable insights into the interactions between these compounds and their biological targets at the molecular level. mdpi.comnih.govmdpi.com

Molecular docking can be used to predict the binding mode of this compound within the active site of a target protein, helping to identify key interactions that contribute to its affinity and selectivity. nih.gov MD simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event. mdpi.com 3D-QSAR models can establish a correlation between the three-dimensional properties of a series of molecules and their biological activities, which can guide the design of new analogues with improved potency. mdpi.com The integration of these computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. arxiv.org

Exploration of Additional Biological Targets and Therapeutic Applications

The diverse biological activities reported for the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives suggest that this compound may have therapeutic potential beyond its currently identified applications. rsc.orgnuph.edu.ua The THIQ scaffold is present in a wide range of natural products and synthetic compounds with activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov

A significant future direction is the systematic exploration of additional biological targets and therapeutic applications for this compound and its derivatives. High-throughput screening of this compound against a wide range of biological targets could uncover novel activities. nih.govnih.govmdpi.com Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, can also be a powerful approach to identify new therapeutic uses without prior knowledge of the molecular target. rsc.org Given the structural similarity of the p-tolyl group to other functional moieties, exploring its potential as a bioisosteric replacement in known bioactive tetrahydroisoquinolines could also lead to the discovery of new therapeutic agents.

Integration of Structure-Based Drug Design and High-Throughput Screening in Future Research Efforts

The integration of structure-based drug design and high-throughput screening (HTS) will be a powerful strategy in the future research and development of this compound-based therapeutics. arxiv.orgnih.gov Structure-based design, which relies on the three-dimensional structure of the biological target, can guide the design of more potent and selective inhibitors. nih.gov

HTS allows for the rapid screening of large libraries of compounds to identify initial hits with desired biological activity. nih.govnih.gov The identified hits from HTS can then serve as starting points for structure-based design and optimization. This iterative cycle of HTS, hit identification, and structure-based optimization can significantly accelerate the process of lead discovery and development. Furthermore, the development of novel HTS assays that are more physiologically relevant will be crucial for identifying compounds with a higher likelihood of success in subsequent preclinical and clinical studies.

Q & A

Basic: What are the common synthetic routes for 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline, and how are intermediates characterized?

The Pictet-Spengler condensation is a cornerstone method, involving the reaction of 2-(3-hydroxy-4-methoxyphenyl)ethylamine with p-tolualdehyde under acidic conditions (e.g., BF₃·OEt₂) to cyclize into the tetrahydroisoquinoline core . Key intermediates, such as N-p-tolyl sulfonyl phenylethylamine, are characterized via ¹H/¹³C NMR to confirm regiochemistry and HPLC to assess purity. X-ray crystallography is critical for resolving stereochemical ambiguities in chiral intermediates .

Advanced: How can enantioselective synthesis of 1-substituted derivatives be optimized using chiral catalysts?

Chiral phosphoric acids like (R)-TRIP and (S)-BINOL enable asymmetric induction during cyclization. For example, Mons et al. achieved >90% enantiomeric excess (ee) by tuning solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading (5–10 mol%). Racemization can be minimized by maintaining low temperatures (0–5°C) during deprotection steps . Kinetic resolution studies are recommended to identify optimal reaction windows .

Basic: What spectroscopic techniques are critical for confirming the structure of synthesized derivatives?

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, particularly distinguishing aromatic vs. aliphatic protons.

- X-ray crystallography : Resolves absolute stereochemistry in chiral centers, as demonstrated in the structural elucidation of (+)-salsolidine analogs .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulae, especially for novel heteroaryl-substituted derivatives .

Advanced: What strategies address low yields in intramolecular cyclization during bifunctional tetrahydroisoquinoline synthesis?

Epichlorohydrin-mediated cyclization of N,N'-di(3-chloro-2-hydroxypropyl) precursors (e.g., compound 3 in ) requires precise stoichiometry and microwave-assisted heating to accelerate ring closure. Solvent effects (e.g., DMF vs. THF) and Brønsted acid additives (e.g., p-TsOH) can enhance electrophilic activation of the aliphatic side chains, improving yields from <30% to >60% .

Advanced: How can molecular docking guide the design of tetrahydroisoquinoline analogs with enhanced bioactivity?

Docking studies using AutoDock Vina or Schrödinger Suite identify key interactions with targets like P-glycoprotein (P-gp). For example, substituents at the 4-position (e.g., pyrazolo[1,5-a]pyridine) form π-π stacking with Phe-978, while the p-tolyl group enhances hydrophobic binding to Leu-65. MD simulations (≥100 ns) validate stability of ligand-receptor complexes .

Advanced: How to resolve contradictions in pharmacological data across different substituted derivatives?

Contradictory IC₅₀ values (e.g., P-gp inhibition vs. cytotoxicity) often arise from substituent electronic effects or assay variability. Systematic structure-activity relationship (SAR) studies should:

- Compare logP (lipophilicity) vs. membrane permeability.

- Use standardized in vitro models (e.g., Caco-2 monolayers for P-gp efflux ).

- Validate findings across multiple cell lines to isolate target-specific effects .

Basic: What are typical in vitro assays for evaluating the biological activity of these compounds?

- P-gp inhibition : Rhodamine-123 efflux assays in MDCK-MDR1 cells, with verapamil as a positive control .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .

- Antioxidant activity : DPPH radical scavenging assays, correlating electron-donating substituents (e.g., -OH, -OCH₃) with activity .

Advanced: What are the challenges in achieving regioselectivity when introducing heteroaryl groups at the 4-position?

Competing N- vs. C-arylation can occur during Ullmann or Buchwald-Hartwig couplings. Strategies include:

- Protecting group strategies : Boc-protection of the tetrahydroisoquinoline nitrogen to direct arylation to the 4-position .

- Catalyst screening : Pd(OAc)₂/Xantphos systems favor C-4 selectivity over N-arylation in THF at 80°C .

- Computational modeling : DFT calculations predict transition-state energies to guide catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.